molecular formula C22H22N2O3 B2364649 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-09-1

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2364649
CAS No.: 1021249-09-1
M. Wt: 362.429
InChI Key: DNGJZXGNEGCVOG-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound belonging to the dihydropyridine family. Compounds in this group are widely studied for their potential biological activities and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A standard method begins with the preparation of a dihydropyridine core through Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, β-ketoester, and ammonia. Following this, the 4-oxo and 1-methyl substitutions are introduced through selective alkylation and oxidation steps.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using automated reactors to maintain precise temperature control and reaction times. Catalysts such as Lewis acids may be used to enhance reaction rates and yields. Post-reaction, the compound is typically purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various types of reactions:

  • Oxidation: Converting the 1,4-dihydropyridine to a fully aromatic pyridine ring.

  • Reduction: Hydride donors can reduce the 4-oxo group.

  • Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Reactions typically use reagents such as:

  • Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

  • Reducing agents like sodium borohydride.

  • Substitution reactions utilize halogens or sulfonates under acidic or basic conditions.

Major Products

  • Oxidation: Leads to the formation of a pyridine derivative.

  • Reduction: Produces a reduced form with hydroxyl groups.

  • Substitution: Generates various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is employed as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, it is investigated for its potential as a calcium channel blocker, which can influence muscle contraction and neurotransmitter release.

Medicine

Medicinally, derivatives of dihydropyridine compounds are studied for their antihypertensive and anti-inflammatory properties.

Industry

In industry, the compound finds use in the development of new materials and chemical sensors due to its unique electronic properties.

Mechanism of Action

The compound's mechanism of action involves interaction with calcium channels, where it binds to specific sites within the channel protein, altering its conformation and inhibiting calcium ion flux. This modulation affects cellular activities such as contraction, secretion, and gene expression.

Comparison with Similar Compounds

When compared to other dihydropyridine derivatives:

  • Nifedipine: A well-known calcium channel blocker, used in treating hypertension. Our compound may offer different specificity and binding affinities.

  • Amlodipine: Similar in structure but with different pharmacokinetic properties, offering longer half-life and better oral absorption.

  • Nitrendipine: Used in vasodilation, with similar but slightly varied mechanisms and effects.

The uniqueness of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its specific substitutions, which can offer unique pharmacological profiles and binding characteristics, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-8-10-17(11-9-16)13-23-22(26)19-12-20(25)21(14-24(19)2)27-15-18-6-4-3-5-7-18/h3-12,14H,13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJZXGNEGCVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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